3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine
Overview
Description
3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a tert-butyl group at position 3, a nitrophenyl group at position 1, and an amine group at position 5
Preparation Methods
The synthesis of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Nitration of the phenyl ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Chemical Reactions Analysis
3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the amine group is replaced by other functional groups using appropriate reagents and conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in the development of sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Biological Studies: The compound is used as a probe in biological studies to investigate the mechanisms of various biochemical processes and to identify potential therapeutic targets.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Lacks the nitro group, which may result in different biological activities and chemical reactivity.
1-(2-Nitrophenyl)-3-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a tert-butyl group, which may affect its steric properties and interactions with molecular targets.
3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine: The nitro group is positioned differently on the phenyl ring, which may influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-tert-Butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine is a member of the pyrazole class, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a tert-butyl group at position 3, a nitrophenyl group at position 1, and an amine group at position 5. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and material science.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Achieved by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
- Alkylation : The introduction of the tert-butyl group is performed using tert-butyl halides in the presence of strong bases such as sodium hydride.
- Nitration : The phenyl ring is nitrated using concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : The nitro group can be reduced to an amine.
- Substitution Reactions : Involving nucleophilic substitutions.
- Coupling Reactions : Such as Suzuki or Heck reactions to form new carbon-carbon bonds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit certain enzymes, thereby modulating biological processes related to inflammation and tumor progression.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds, including this one, demonstrate potent anti-inflammatory effects comparable to established anti-inflammatory drugs like diclofenac .
- Antimicrobial Properties : It has been evaluated for its potential antimicrobial effects against various pathogens .
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
Applications in Research
This compound has applications across various fields:
- Medicinal Chemistry : As a pharmacophore in drug development targeting inflammatory diseases and cancer.
- Material Science : Used in synthesizing materials with unique electronic properties for applications in sensors and OLEDs.
- Biological Studies : Serves as a probe for investigating biochemical mechanisms and therapeutic targets.
Properties
IUPAC Name |
5-tert-butyl-2-(2-nitrophenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-13(2,3)11-8-12(14)16(15-11)9-6-4-5-7-10(9)17(18)19/h4-8H,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIWBAFWNXICID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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